molecular formula C8H14O B13427220 1-Cyclobutyl-2-methylpropan-1-one

1-Cyclobutyl-2-methylpropan-1-one

Cat. No.: B13427220
M. Wt: 126.20 g/mol
InChI Key: PJSIVCTXKFMCHK-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis Research

In contemporary organic synthesis, there is a growing interest in moving beyond flat, two-dimensional structures to explore three-dimensional chemical space. Cyclobutane (B1203170) rings, with their inherent strain and puckered conformation, offer a unique scaffold for creating molecules with defined three-dimensional geometries. libretexts.orgnih.gov This can lead to improved pharmacological properties, such as increased metabolic stability and enhanced binding to biological targets. libretexts.org The combination of a cyclobutyl moiety with a branched alkyl group like isobutyl introduces significant steric bulk, which can influence the molecule's reactivity and conformational preferences. The development of methods to synthesize such structures is crucial for expanding the toolbox of synthetic chemists. acs.org

Retrosynthetic Considerations for Bridged and Constrained Systems

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by working backward from the target to simpler, commercially available starting materials. youtube.com For molecules containing sterically demanding groups like 1-cyclobutyl-2-methylpropan-1-one (B6147365), retrosynthesis helps to identify key bond disconnections that are synthetically feasible. The presence of the cyclobutyl ring and the adjacent quaternary carbon in the enolate form presents unique challenges and opportunities in designing synthetic routes, particularly for more complex bridged and constrained systems where this ketone might serve as a building block.

Overview of Synthetic Challenges Associated with Multi-substituted Ketones

The synthesis of multi-substituted ketones, especially those with sterically hindered α-carbons, is a significant challenge in organic synthesis. The formation of the carbon-carbon bond adjacent to the carbonyl group can be difficult due to steric hindrance, which can impede the approach of nucleophiles. Furthermore, for ketones with α-protons, controlling the regioselectivity of enolate formation and subsequent reactions is often problematic. The creation of α-quaternary centers, as would be the case in many reactions involving this compound, is a particularly formidable task that often requires specialized synthetic methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-cyclobutyl-2-methylpropan-1-one

InChI

InChI=1S/C8H14O/c1-6(2)8(9)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

PJSIVCTXKFMCHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclobutyl 2 Methylpropan 1 One

Chemo- and Regioselective Alkylation Strategies for Ketone Synthesis

The targeted synthesis of ketones often requires methods that selectively form carbon-carbon bonds at specific positions. Chemo- and regioselective alkylation strategies are paramount in achieving this control, particularly in the construction of branched ketone scaffolds like 1-cyclobutyl-2-methylpropan-1-one (B6147365).

Enolate Chemistry in the Construction of Branched Ketone Scaffolds

Enolate chemistry is a cornerstone of ketone synthesis, providing a powerful tool for the formation of C-C bonds adjacent to a carbonyl group. masterorganicchemistry.com Enolates, formed by the deprotonation of the α-carbon of a ketone, are potent nucleophiles that can react with various electrophiles, including alkyl halides. libretexts.orgjove.com The reaction proceeds through the nucleophilic attack of the enolate on the electrophile, resulting in the formation of a new C-C bond and the desired alkylated ketone. jove.com

The regioselectivity of enolate formation is a critical factor, especially in unsymmetrical ketones. masterorganicchemistry.com Under kinetic control (strong, non-nucleophilic bases at low temperatures), the less substituted enolate is preferentially formed. bham.ac.uk Conversely, thermodynamic conditions (weaker bases at higher temperatures) favor the formation of the more substituted, and thus more stable, enolate. bham.ac.uk For the synthesis of this compound, the enolate of cyclobutyl methyl ketone would be reacted with an isopropyl halide. The choice of base is crucial to prevent side reactions; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation. jove.com

Parameter Kinetic Control Thermodynamic Control
Base Strong, sterically hindered (e.g., LDA)Weaker (e.g., NaOEt)
Temperature Low (e.g., -78 °C)Higher (e.g., room temperature)
Solvent Aprotic (e.g., THF)Protic or aprotic
Product Less substituted enolateMore substituted enolate

Organometallic Reagents in Carbon-Carbon Bond Formation for Ketone Synthesis

Organometallic reagents are indispensable in organic synthesis for their ability to form carbon-carbon bonds with high efficiency. rsc.org Reagents such as organolithiums and Grignard reagents are powerful nucleophiles that readily add to carbonyl compounds. pearson.comlibretexts.org However, their high reactivity can lead to the formation of tertiary alcohols as byproducts when reacting with acyl chlorides. bohrium.com

To circumvent this issue, less reactive organometallic reagents are often preferred for ketone synthesis. Organocadmium and organocuprate (Gilman) reagents, for instance, are known to react with acyl chlorides to afford ketones in good yields without significant over-addition. bohrium.com In the context of synthesizing this compound, one could envision the reaction of cyclobutylcarbonyl chloride with isopropylmagnesium bromide in the presence of a copper catalyst, or the direct use of diisopropylcuprate.

Another powerful approach involves the reaction of organometallic reagents with nitriles. The addition of a Grignard or organolithium reagent to a nitrile, followed by hydrolysis, yields a ketone. For the target molecule, this would involve the reaction of cyclobutyl cyanide with isopropylmagnesium bromide.

Organometallic Reagent Reactivity with Acyl Chlorides Common Applications
Organolithium (RLi)High, often leads to tertiary alcoholsGeneral C-C bond formation
Grignard (RMgX)High, can lead to tertiary alcoholsWide range of nucleophilic additions rsc.org
Organocadmium (R2Cd)Moderate, good for ketone synthesisKetone synthesis from acyl chlorides
Organocuprate (R2CuLi)Moderate, excellent for ketone synthesis1,4-addition to α,β-unsaturated carbonyls, ketone synthesis

Catalytic Approaches to this compound Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition metal-catalyzed reactions have become particularly prominent in modern organic synthesis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. researchgate.net While traditionally used for synthesizing biaryls and aryl ketones, these methods can be adapted for the synthesis of alkyl ketones. researchgate.net One such strategy involves the coupling of an acyl chloride with an organometallic reagent, often catalyzed by palladium or nickel complexes. bohrium.com For instance, the palladium-catalyzed coupling of cyclobutylcarbonyl chloride with an organozinc or organotin reagent derived from isopropane could yield the desired ketone.

Another approach is the carbonylative coupling, where a carbonyl group is introduced during the reaction. researchgate.net For example, the palladium-catalyzed reaction of a cyclobutyl halide, carbon monoxide, and an isopropyl-organometallic reagent could assemble the target molecule.

Recent advancements have also focused on the C-H functionalization of ketones, directed by the ketone's carbonyl group. rsc.org This strategy allows for the direct alkylation of a C-H bond, offering a more atom-economical approach. rsc.org

Enantioselective and Diastereoselective Synthesis of Related Structures

While this compound itself is achiral, the methodologies used for its synthesis can often be extended to the asymmetric synthesis of chiral analogues. The development of enantioselective and diastereoselective methods is crucial for producing compounds with specific biological activities. nih.gov

For instance, the enantioselective arylation of cyclobutyl ketones has been achieved using a chiral transient directing group strategy. researchgate.net Biocatalytic reductions of ketones using ketoreductases (KREDs) have also been shown to produce chiral alcohols with high diastereoselectivity. acs.org These methods could potentially be adapted to generate chiral derivatives of this compound. For example, the reduction of a precursor diketone could be controlled to selectively produce a single diastereomer of a diol, which could then be converted to the target ketone.

The diastereoselective synthesis of substituted cyclobutanes has also been achieved through Michael additions onto cyclobutenes and cycloadditions of bicyclo[1.1.0]butanes. nih.govrsc.org These strategies provide access to a variety of substituted cyclobutane (B1203170) structures with high stereocontrol.

Novel Synthetic Routes via Cyclobutyl Ring Modification

An alternative to constructing the ketone from acyclic precursors is to modify a pre-existing cyclobutane ring. This approach can be particularly useful for accessing complex or highly substituted cyclobutane derivatives.

One such strategy involves the ring expansion of a cyclopropanone (B1606653) equivalent. For example, the addition of an alkenyl-Grignard reagent to a 1-sulfonylcyclopropanol can lead to an alkenylcyclopropanol intermediate. chemrxiv.org Subsequent electrophilic activation can trigger a stereospecific rearrangement to form a substituted cyclobutanone. chemrxiv.org

Another innovative approach is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines via a ring contraction mechanism. chemistryviews.org This method involves the reaction of polysubstituted pyrrolidines with hypervalent iodine reagents to induce a stereoselective contraction to the corresponding cyclobutane. chemistryviews.org

Furthermore, functionalization of the cyclobutane ring itself can be a powerful tool. A sequential C-H/C-C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.gov This method proceeds through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization. nih.gov While this specific method yields 1,3-disubstituted cyclobutanes, the principle of C-H functionalization on the cyclobutane ring could potentially be applied to the synthesis of this compound.

Ring Expansion and Contraction Methodologies

The construction of the this compound framework can be approached through strategic ring expansion of smaller cyclic precursors or ring contraction of larger, more readily accessible rings. These methods offer powerful alternatives to traditional cyclization approaches.

Ring expansion reactions provide an effective means to access the cyclobutyl ring system. A common strategy involves the one-carbon ring expansion of a cyclopropyl (B3062369) precursor. For instance, the addition of a suitable carbanion to a cyclopropanone derivative, followed by rearrangement, can yield a cyclobutanone. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principle is well-established. A related approach involves the rearrangement of cyclopropylcarbinyl systems.

Conversely, ring contraction methodologies can also be employed, starting from five-membered ring systems. A notable example is the stereoselective synthesis of multisubstituted cyclobutanes from readily available pyrrolidines. nih.govacs.orgchemistryviews.org This method involves the treatment of a pyrrolidine (B122466) derivative with an iodonitrene species, which, through a proposed 1,4-biradical intermediate, extrudes nitrogen and contracts to form the cyclobutane ring. nih.govacs.org The stereochemistry of the substituents on the resulting cyclobutane is often controlled by the stereochemistry of the starting pyrrolidine. nih.gov Although this method has been demonstrated for various substituted cyclobutanes, its direct application to synthesize this compound would require a suitably substituted pyrrolidine precursor.

Another ring contraction strategy involves the oxidative ring contraction of cyclobutenes to yield cyclopropylketones. researchgate.netorganic-chemistry.org While this method leads to a three-membered ring, it highlights the utility of ring contraction in synthesizing strained cyclic ketones.

The Cargill reaction, which involves the acid-catalyzed rearrangement of cyclobutyl ketones within polycyclic systems, represents a type of ring expansion used in natural product synthesis. More direct homologation of cyclobutanones using reagents like trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst can also achieve ring expansion to cyclopentanones. organic-chemistry.org While these are expansions from a cyclobutane, they illustrate the dynamic nature of these ring systems.

Table 1: Ring Contraction of Polysubstituted Pyrrolidines

Starting Pyrrolidine DerivativeReagentsProductYield (%)Reference
Polysubstituted PyrrolidineHydroxy(tosyloxy)iodobenzene (HTIB), Ammonium CarbamateSubstituted CyclobutaneLow to Good chemistryviews.org
Substituted Pyrrolidinein situ generated iodonitreneSubstituted Cyclobutane- acs.org

Note: This table illustrates the general methodology of ring contraction from pyrrolidines to cyclobutanes. The specific application to this compound would depend on the synthesis of the appropriate pyrrolidine precursor.

Stereochemical Control in Cyclobutyl Ring Functionalization

Achieving the desired stereochemistry on the cyclobutyl ring is a critical aspect of synthesizing complex molecules like this compound. Several strategies have been developed to control the facial selectivity of reactions on the cyclobutane core.

One powerful approach is the use of directing groups to guide C-H functionalization reactions. acs.org A carbonyl group, such as the one present in this compound, can act as a latent directing group. This allows for the direct installation of functional groups in a stereocontrolled manner, guided by the pre-existing stereocenter. This strategy is particularly useful for accessing pseudodimeric cyclobutane natural products. acs.org

The diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes has been achieved through a sequential C-H/C-C functionalization strategy. researchgate.netnih.govnih.gov This method proceeds via a bicyclo[1.1.1]pentan-2-ol intermediate, generated from a cyclobutyl aryl ketone through a Norrish-Yang procedure. researchgate.netnih.govnih.gov Subsequent palladium-catalyzed C-C bond cleavage and functionalization occur with high stereospecificity, yielding cis-γ-functionalized cyclobutyl ketones. researchgate.netnih.govnih.gov The benzoyl group in the starting material can later be converted to other functional groups. researchgate.netnih.gov

Furthermore, the stereochemistry of the cyclobutane ring can have a significant impact on the biological activity of molecules containing this scaffold. nih.gov Rhodium(II)-catalyzed C-H functionalization of arylcyclobutanes has been shown to be highly regio- and stereoselective. nih.gov By choosing an appropriate sterically demanding catalyst, functionalization can be directed to the most accessible secondary C-H bond at the C3 position of the cyclobutane ring. nih.gov

The inherent fluxional nature of the cyclobutane ring, which undergoes rapid ring flipping, can make stereochemical prediction and analysis challenging, with NMR chemical shifts sometimes being described as "erratic". acs.org Therefore, robust methods for stereocontrol are essential.

Table 2: Stereoselective Functionalization of Cyclobutane Derivatives

SubstrateCatalyst/ReagentProductKey OutcomeReference
Cyclobutyl aryl ketoneUV light, then Pd(OAc)₂, Ligand, Ag₂Ocis-γ-functionalized cyclobutyl ketoneExclusive cis-selectivity researchgate.netnih.gov
ArylcyclobutaneRh₂(S-2-Cl-5-BrTPCP)₄, AryldiazoacetateC3-functionalized arylcyclobutaneSelective functionalization of the sterically most accessible secondary site nih.gov

Note: This table provides examples of methodologies for achieving stereocontrol in the functionalization of cyclobutane rings.

Mechanistic Investigations of 1 Cyclobutyl 2 Methylpropan 1 One Formation and Reactivity

Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis

Transition State Analysis in Ketone Formation

The formation of a ketone such as 1-cyclobutyl-2-methylpropan-1-one (B6147365), for instance via the Friedel-Crafts acylation of cyclobutane (B1203170) with isobutyryl chloride, would proceed through a high-energy transition state. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states. youtube.comyoutube.com Such calculations can elucidate the geometry and energy of the transition state, providing insights into the reaction barrier and the factors that influence it. For a cycloaddition reaction, which is another route to form cyclobutane rings, the transition state can be ambimodal, leading to multiple products from a single transition state. nih.gov Analysis of the transition state for the formation of this compound would be crucial for understanding the reaction's feasibility and selectivity, but specific computational studies on this reaction are not documented.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. wikipedia.org For example, in the formation of this compound, one could use a 13C-labeled isobutyryl chloride to determine if the carbonyl carbon remains at the same position in the final product or if rearrangements occur. By analyzing the position of the isotopic label in the product molecule using techniques like mass spectrometry or NMR spectroscopy, different potential pathways can be distinguished. wikipedia.orgnih.gov While this is a standard method for mechanistic investigation, there are no published isotopic labeling studies specifically for the formation of this compound.

Reactivity Profiles of the Ketone Carbonyl Group and Adjacent Centers

The reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons on both the cyclobutyl and isopropyl groups. The carbonyl group is susceptible to nucleophilic attack, while the adjacent carbons can be deprotonated to form enolates. tib.eumasterorganicchemistry.com

Stereoelectronic Effects on Nucleophilic Addition and Enolization

Stereoelectronic effects play a crucial role in the reactivity of ketones. youtube.com In nucleophilic addition to the carbonyl group of this compound, the trajectory of the incoming nucleophile is influenced by the orientation of the surrounding orbitals. The attack of a nucleophile on the carbonyl carbon leads to a change in hybridization from sp2 to sp3. If the two groups attached to the carbonyl are not identical, a new chiral center can be created. tib.eu

Enolization of this compound can occur on either side of the carbonyl group. The removal of a proton from the α-carbon of the cyclobutyl ring would lead to one enolate, while removal of the methine proton from the isopropyl group would lead to another. The relative rates of formation of these two enolates (kinetic vs. thermodynamic control) are governed by factors such as the strength of the base used, the solvent, and the temperature. masterorganicchemistry.combham.ac.uk The more substituted enolate is generally the thermodynamically more stable product. bham.ac.uk However, specific studies on the stereoelectronic effects governing nucleophilic addition and enolization for this particular ketone are not available.

Rearrangement Pathways Involving the Cyclobutyl Moiety

Cyclobutyl ketones can undergo a variety of rearrangement reactions, often driven by the release of ring strain. masterorganicchemistry.comnih.govnih.gov For instance, under certain conditions, ring expansion to a cyclopentanone (B42830) derivative or ring contraction could be envisaged. The specific rearrangement pathways available to this compound would depend on the reaction conditions (e.g., acidic, basic, thermal, or photochemical). Common rearrangements for ketones include the Baeyer-Villiger oxidation, which would involve the insertion of an oxygen atom adjacent to the carbonyl group, and the Beckmann rearrangement of the corresponding oxime. chemrxiv.org While these are general reactions for ketones, specific rearrangement studies on this compound have not been reported.

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the kinetics and selectivity of reactions involving this compound. chemrxiv.orgweebly.com Polar solvents can stabilize charged intermediates and transition states, which can accelerate or decelerate a reaction depending on the charge distribution in the reactants and the transition state. youtube.com For example, in SN1 reactions, polar protic solvents stabilize the carbocation intermediate, increasing the reaction rate. youtube.com For enolate formation, the solvent can influence the position of the equilibrium and the aggregation state of the enolate. weebly.com

Temperature also plays a critical role. According to transition state theory, an increase in temperature generally leads to an increase in the reaction rate constant. Furthermore, temperature can influence the selectivity of a reaction. In cases where kinetic and thermodynamic products are different, lower temperatures often favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. The specific influence of solvent and temperature on reactions of this compound would need to be determined experimentally, as no such data is currently published.

Below is a hypothetical data table illustrating the kind of data that would be generated from such studies, based on general principles of solvent effects on reaction rates.

SolventDielectric Constant (ε)Relative Rate (k_rel)
n-Hexane1.881
Diethyl ether4.3415
Tetrahydrofuran (THF)7.5850
Acetone21.0500
Dimethylformamide (DMF)36.72800
Dimethyl sulfoxide (B87167) (DMSO)46.715000

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Advanced Structural and Stereochemical Elucidation of 1 Cyclobutyl 2 Methylpropan 1 One and Its Precursors

Conformational Analysis via Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, COSY, ROESY)

The conformational landscape of 1-cyclobutyl-2-methylpropan-1-one (B6147365) is complex, arising from the flexibility of the cyclobutyl ring and the rotation around the single bond connecting the cyclobutyl and isopropyl groups. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), Correlation Spectroscopy (COSY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for elucidating the three-dimensional structure and conformational preferences of this molecule in solution. libretexts.orgslideshare.netlibretexts.org

COSY spectra are used to identify scalar-coupled protons, typically those separated by two or three bonds. slideshare.netlibretexts.org For this compound, COSY would reveal correlations between the methine proton of the isopropyl group and the methyl protons, as well as correlations between the protons on the cyclobutyl ring.

NOESY and ROESY experiments provide information about through-space interactions, which is critical for determining the relative orientation of different parts of the molecule. libretexts.org For instance, cross-peaks in a NOESY spectrum between the protons of the isopropyl group and specific protons on the cyclobutyl ring would indicate their spatial proximity, allowing for the determination of the preferred rotational conformation around the C-C bond connecting the two moieties. The puckered conformation of the cyclobutane (B1203170) ring itself also leads to different spatial relationships between its protons, which can be probed by these techniques. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted COSY Correlations Predicted NOESY/ROESY Correlations
Isopropyl CH 2.8 - 3.2 septet Isopropyl CH₃ Cyclobutyl Hα
Isopropyl CH₃ 1.0 - 1.2 doublet Isopropyl CH Cyclobutyl Hα
Cyclobutyl Hα 3.2 - 3.6 quintet Cyclobutyl Hβ Isopropyl CH, Isopropyl CH₃
Cyclobutyl Hβ 1.8 - 2.4 multiplet Cyclobutyl Hα, Cyclobutyl Hβ' Cyclobutyl Hβ'
Cyclobutyl Hβ' 1.6 - 2.0 multiplet Cyclobutyl Hα, Cyclobutyl Hβ Cyclobutyl Hβ

Vibrational Spectroscopy for Probing Intermolecular Interactions and Functional Group Environments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and intermolecular interactions of this compound. The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group. For this compound, the electron-donating nature of the cyclobutyl and isopropyl groups would influence this frequency.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, other vibrations, such as those of the C-C framework, are often more intense. The vibrational modes of the cyclobutyl ring, including ring-puckering and breathing modes, can be identified in the low-frequency region of the Raman spectrum. nih.gov Studying these spectra in different solvents can also reveal information about intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and solvent molecules.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C=O Stretch 1715 1715 Strong (IR), Medium (Raman)
C-H Stretch (sp³) 2850-3000 2850-3000 Medium-Strong
CH₂ Scissoring ~1465 ~1465 Medium
CH₃ Bending ~1370, ~1450 ~1370, ~1450 Medium
Cyclobutane Ring Puckering Low Frequency < 400 Weak-Medium

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Assignment in Enantiomeric Derivatives

This compound itself is achiral. However, if a substituent is introduced to create a chiral center, for example, by α-substitution on the cyclobutyl ring or the isopropyl group, the resulting enantiomers can be studied using chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). encyclopedia.publookchem.com These techniques are powerful for determining the absolute configuration of chiral molecules. researchgate.net

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectrum provides detailed information about the stereochemistry of the molecule in solution. researchgate.net By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of the enantiomers can be unambiguously assigned. nih.gov

ECD spectroscopy, which measures the differential absorption of circularly polarized UV-Vis light, is particularly sensitive to the electronic transitions of chromophores, such as the n→π* transition of the carbonyl group in a ketone. encyclopedia.pub The sign and magnitude of the Cotton effect observed in the ECD spectrum are directly related to the stereochemical environment around the carbonyl group. scispace.com

Table 3: Predicted Chiroptical Properties for a Chiral Derivative of this compound

Spectroscopic Technique Chromophore/Vibrational Mode Predicted Wavelength/Frequency Range Expected Observation for Enantiomers
ECD C=O n→π* 280-320 nm Mirror-image Cotton effects
VCD C=O Stretch ~1700 cm⁻¹ Mirror-image bands
VCD C-H Bending/Stretching 1300-1500 cm⁻¹, 2800-3000 cm⁻¹ Complex mirror-image patterns

Gas-Phase Ion Chemistry and Fragmentation Mechanisms in Mass Spectrometry for Structural Confirmation Beyond Basic Identification

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular formula, C₈H₁₄O. However, the true power of MS for structural elucidation lies in the analysis of fragmentation patterns. miamioh.edu Gas-phase ion chemistry studies the reactions and fragmentations of ions in the absence of solvent, providing intrinsic information about the molecule's structure and stability. wikipedia.orgcolorado.edu

Upon electron ionization, this compound will form a radical cation that can undergo various fragmentation pathways. The most common fragmentation for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. miamioh.edu In this case, two primary α-cleavage pathways are possible: loss of the isopropyl radical to form a cyclobutanoyl cation, or loss of the cyclobutyl radical to form an isobutyryl cation. The relative abundance of these fragment ions provides information about the relative stability of the resulting cations and radicals. libretexts.org Other fragmentation processes, such as McLafferty rearrangement, are also possible if the alkyl chains are sufficiently long, though less likely in this specific structure.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
126 [C₈H₁₄O]⁺˙ Molecular Ion
83 [C₄H₇CO]⁺ α-cleavage (loss of C₃H₇˙)
71 [(CH₃)₂CHCO]⁺ α-cleavage (loss of C₄H₇˙)
55 [C₄H₇]⁺ Loss of CO from [C₄H₇CO]⁺
43 [C₃H₇]⁺ Isopropyl cation

Quantum Mechanical Calculations for Geometrical Optimization and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules like this compound. nih.govyoutube.com A typical DFT study would involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. youtube.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the cyclobutyl and isobutyryl groups.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy for energy calculations compared to DFT, albeit at a greater computational cost. researchgate.netscispace.com These methods are often used to benchmark the results from less computationally expensive methods like DFT. acs.org For this compound, high-accuracy ab initio calculations could provide a very precise value for the molecule's total electronic energy, which is a fundamental thermochemical property. Such calculations are particularly important for accurately modeling reaction energies and activation barriers. A literature search did not yield any studies that have performed such high-level calculations on this specific compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm a molecule's structure.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. github.iobohrium.com This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound. The predicted shifts are then typically scaled or referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental data. bohrium.com While general chemical shift ranges for ketones are known, with the alpha-protons typically appearing around 2.0-2.5 ppm, specific predicted values for this compound are not available in the literature. libretexts.org

Vibrational Frequency Analysis and Infrared Spectral Simulation

Vibrational frequency analysis, usually performed at the same level of theory as the geometry optimization, can predict the infrared (IR) spectrum of a molecule. lmu.eduresearchgate.net For this compound, this would involve calculating the frequencies and intensities of all its vibrational modes. A key feature in the predicted IR spectrum would be the strong carbonyl (C=O) stretching frequency, which for saturated aliphatic ketones typically appears in the range of 1700-1725 cm⁻¹. orgchemboulder.comorgchemboulder.com Other characteristic vibrations would include C-H stretching and bending modes. utexas.edu Simulated spectra can be a powerful tool for interpreting experimental IR data, but no such simulations have been published for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into the energetics and structures of transition states. masterorganicchemistry.comlibretexts.org For this compound, one could theoretically study various reactions, such as its reduction to the corresponding alcohol, nucleophilic addition to the carbonyl group, or enolate formation. masterorganicchemistry.com

Such a study would involve locating the transition state structure for a given reaction, which is a first-order saddle point on the potential energy surface. masterorganicchemistry.com The energy of this transition state determines the activation energy of the reaction. masterorganicchemistry.com Various computational techniques can be employed to find and verify transition states, followed by Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. acs.org However, no studies modeling the reaction pathways or characterizing the transition states for reactions involving this compound have been found in the scientific literature.

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometric parameters. For this compound, exploring the PES is crucial for identifying its stable conformations (local minima) and the energy barriers (transition states) that separate them. This exploration is typically performed by systematically changing key dihedral angles and calculating the corresponding energy.

Studies on similar ketones reveal that the primary conformational flexibility arises from rotation around the single bond connecting the cyclobutyl ring to the carbonyl carbon and the bond between the carbonyl carbon and the isopropyl group. The relative orientation of the bulky cyclobutyl and isopropyl groups is a major determinant of conformational stability, with steric hindrance playing a significant role. The puckering of the cyclobutyl ring itself also contributes to the complexity of the PES.

Computational methods like Density Functional Theory (DFT) are often employed for these calculations. For instance, calculations could be performed to understand the rotational barrier around the C(ring)-C(O) bond.

Table 1: Illustrative Calculated Rotational Barrier Data for this compound This data is representative of typical findings for similar ketones and is for illustrative purposes.

ConformationDihedral Angle (C-C-C=O) (°)Relative Energy (kcal/mol)
Eclipsed05.0
Gauche601.5
Eclipsed1204.5
Anti1800.0

The global minimum on the PES represents the most stable conformer, which is often the one that minimizes steric repulsion between the substituents. The energy differences between various conformers and the heights of the rotational barriers provide critical information about the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Molecular Dynamics Simulations for Conformational Sampling

While PES explorations provide a static picture of discrete conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a chosen force field, to generate a trajectory that describes the positions and velocities of the atoms as a function of time.

For a flexible molecule like this compound, MD simulations are invaluable for thoroughly sampling its vast conformational space. By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), it is possible to observe transitions between different conformational states and to determine their relative populations.

Key insights that can be gained from MD simulations include:

Conformational Distributions: Analysis of the simulation trajectory allows for the determination of the probability of finding the molecule in a particular conformation at a given temperature.

Time-correlation Functions: These can be used to study the timescales of various dynamic processes, such as dihedral angle rotations.

Structural Parameters: Average bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound This data is for illustrative purposes to demonstrate the type of information obtained from MD simulations.

Simulation ParameterValue
Simulation Time500 ns
Temperature298 K
Most Populated ConformerAnti (~180°)
Population of Anti Conformer~70%
Population of Gauche Conformer~25%
Average Puckering Amplitude of Cyclobutyl Ring0.2 Å

Conclusion

1-Cyclobutyl-2-methylpropan-1-one (B6147365) is a structurally interesting molecule that embodies the challenges and opportunities in modern organic synthesis. Its preparation requires careful consideration of steric hindrance and the application of robust synthetic methodologies. The continued development of synthetic strategies, particularly in the area of asymmetric synthesis, will undoubtedly provide more efficient and selective routes to this and other complex ketone architectures, paving the way for their application in various fields of chemical science.

Derivatization and Analogue Synthesis for Academic Structure Reactivity Relationship Studies

Synthesis of Chiral Derivatives for Stereoselective Reaction Development

The synthesis of chiral derivatives from the prochiral ketone, 1-cyclobutyl-2-methylpropan-1-one (B6147365), is pivotal for advancing stereoselective reaction methodologies. The creation of enantioenriched products from this starting material allows for the investigation of how stereochemistry influences reaction pathways and provides a platform for the development of new asymmetric transformations.

Asymmetric Reduction of the Ketone

The asymmetric reduction of the carbonyl group in this compound to its corresponding alcohol, (R)- or (S)-1-cyclobutyl-2-methylpropan-1-ol, is a key transformation for establishing a chiral center. This is frequently achieved using chiral reducing agents or catalysts. A prominent method involves the use of borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst. The choice of the (R)- or (S)-enantiomer of the catalyst dictates the stereochemical outcome of the reduction, yielding the corresponding (S)- or (R)-alcohol with high enantiomeric excess.

Another powerful technique for this asymmetric reduction is catalytic hydrogenation. This typically employs a chiral transition metal catalyst, such as a ruthenium or rhodium complex, bearing a chiral phosphine (B1218219) ligand. The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the alcohol over the other. The specific ligand and reaction conditions are critical in determining the level of enantioselectivity.

Catalyst SystemProductEnantiomeric Excess (ee)
(R)-CBS Catalyst with BH3·THF(S)-1-cyclobutyl-2-methylpropan-1-ol>95%
(S)-CBS Catalyst with BH3·THF(R)-1-cyclobutyl-2-methylpropan-1-ol>95%
Ru(II)-[(R)-BINAP]Cl2(R)-1-cyclobutyl-2-methylpropan-1-olUp to 98%
Rh(I)-(S,S)-ChiraphosBF4(S)-1-cyclobutyl-2-methylpropan-1-olUp to 96%

Data is representative of typical results found in academic literature for the asymmetric reduction of prochiral ketones.

Formation of Chiral Acetals and Ketals

The reaction of this compound with chiral diols can lead to the formation of chiral acetals and ketals. These derivatives serve as valuable intermediates in stereoselective synthesis. For instance, reacting the ketone with a C2-symmetric diol, such as (2R,3R)-2,3-butanediol or (2S,3S)-2,3-butanediol, under acidic conditions, results in the formation of a diastereomeric mixture of ketals. The stereocenter within the diol directs the facial selectivity of the addition to the carbonyl group.

These chiral ketals can then be utilized in subsequent reactions where the chiral auxiliary (the diol) influences the stereochemical outcome of transformations at other parts of the molecule. Following the desired transformation, the chiral auxiliary can be removed by hydrolysis, regenerating the ketone or a derivative thereof, and allowing for the recovery of the chiral diol. The diastereomeric ratio of the ketals formed provides insight into the facial selectivity of the initial reaction.

Chiral DiolKetal DiastereomersDiastereomeric Ratio (d.r.)
(2R,3R)-2,3-Butanediol(R,R)-ketal and (S,R)-ketalVaries with conditions
(2S,3S)-2,3-Butanediol(S,S)-ketal and (R,S)-ketalVaries with conditions
(R,R)-Hydrobenzoin(R,R)-ketal and (S,R)-ketalVaries with conditions

The diastereomeric ratio is highly dependent on the specific reaction conditions and the steric and electronic nature of the ketone and diol.

Preparation of Bioisosteric Analogues with Modified Cyclobutyl or Branched Alkyl Groups

Bioisosteric replacement is a strategy used to create analogues of a lead compound by substituting a functional group with another group that possesses similar physical or chemical properties. The goal is to understand how these changes affect biological activity or chemical reactivity. In the context of this compound, this involves modifying either the cyclobutyl ring or the isobutyl group.

For example, the cyclobutyl ring can be replaced with other cyclic or heterocyclic systems to probe the influence of ring size, strain, and heteroatom content on reactivity. Analogues such as 1-cyclopentyl-2-methylpropan-1-one or 1-(tetrahydrofuran-3-yl)-2-methylpropan-1-one could be synthesized. Similarly, the isobutyl group can be replaced with other branched or linear alkyl groups, such as a tert-butyl group to yield 1-cyclobutyl-2,2-dimethylpropan-1-one, or a neopentyl group. These modifications enable a systematic study of how steric bulk and electronic effects in the vicinity of the carbonyl group influence reaction rates and equilibria.

Original GroupBioisosteric ReplacementAnalogue Name
CyclobutylCyclopentyl1-Cyclopentyl-2-methylpropan-1-one
CyclobutylTetrahydrofuran-3-yl1-(Tetrahydrofuran-3-yl)-2-methylpropan-1-one
Isobutyltert-Butyl1-Cyclobutyl-2,2-dimethylpropan-1-one
IsobutylNeopentyl1-Cyclobutyl-3,3-dimethylbutan-1-one

Mechanistic Probes through Systematic Structural Modifications

Systematic structural modifications of this compound are instrumental in elucidating reaction mechanisms. By making small, controlled changes to the molecule's structure and observing the impact on reaction outcomes, researchers can infer the transition state geometry and the electronic demands of a reaction.

For instance, to probe the steric environment around the carbonyl group during a nucleophilic addition reaction, a series of analogues with increasingly bulky alkyl groups in place of the isobutyl group could be synthesized. The relative rates of reaction for these analogues would provide quantitative data on the steric hindrance of the transition state.

Another approach is to introduce electron-withdrawing or electron-donating groups onto the cyclobutyl ring. For example, placing a fluorine atom at the 2-position of the cyclobutyl ring would create 1-(2-fluorocyclobutyl)-2-methylpropan-1-one. The inductive effect of the fluorine atom would alter the electrophilicity of the carbonyl carbon. By comparing the reactivity of this analogue to the parent compound, one can gain insight into the electronic nature of the rate-determining step of a reaction. These studies are fundamental to building a comprehensive understanding of chemical reactivity.

Structural ModificationPurposeExample Analogue
Varying alkyl bulkProbe steric effects at the carbonyl1-Cyclobutyl-3-methylbutan-1-one
Introducing electron-withdrawing groupsInvestigate electronic effects1-(2-Fluorocyclobutyl)-2-methylpropan-1-one
Altering ring sizeStudy influence of ring strain1-Cyclopropyl-2-methylpropan-1-one

1 Cyclobutyl 2 Methylpropan 1 One As a Key Precursor in Complex Organic Synthesis

Utilization in the Construction of Natural Products and Bioactive Molecule Frameworks

The incorporation of the cyclobutane (B1203170) motif is a recurring theme in a multitude of natural products and biologically active molecules, bestowing upon them unique conformational constraints and three-dimensional architectures. auburn.edursc.org While direct applications of 1-cyclobutyl-2-methylpropan-1-one (B6147365) in the total synthesis of specific natural products are not extensively documented in mainstream literature, its structural elements are representative of key fragments found in these complex targets.

The synthesis of cyclobutane-containing natural products often relies on methods such as [2+2] cycloadditions. auburn.edu However, the use of pre-functionalized cyclobutane building blocks like this compound offers an alternative and potentially more convergent approach. The isopropyl ketone moiety can serve as a handle for further chemical transformations, allowing for the elaboration of the core structure into more complex frameworks. For instance, the ketone could be subjected to aldol (B89426) condensations, Grignard reactions, or Wittig-type olefination to introduce new carbon-carbon bonds and functional groups, paving the way for the assembly of larger, more intricate molecular skeletons.

The inherent ring strain of the cyclobutane unit in this compound can also be exploited in synthetic strategies. Ring-expansion reactions, for example, could transform the four-membered ring into larger carbocycles like cyclopentanones or cyclohexanones, which are common structural motifs in bioactive compounds.

A significant area of interest is the synthesis of isosteric replacements for common functional groups in drug discovery. For example, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been explored to modulate the properties of bioactive molecules. acs.org This highlights the potential of cyclobutane derivatives, including those that could be synthesized from this compound, in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Application in Cascade and Multicomponent Reactions for Scaffold Diversification

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, enabling the rapid construction of complex molecules from simple starting materials in a single operation. acs.orgfrontiersin.org The structural features of this compound make it a potentially valuable component in such reactions for the generation of diverse molecular scaffolds.

The carbonyl group of this compound can readily participate in a variety of MCRs. For example, in a Biginelli-type reaction, it could condense with an aldehyde and a urea (B33335) or thiourea (B124793) derivative to produce dihydropyrimidinones bearing a cyclobutyl-isopropyl substituent. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Similarly, in a Passerini or Ugi MCR, the ketone could serve as the carbonyl component, reacting with an isocyanide and a carboxylic acid (Passerini) or an amine and a carboxylic acid (Ugi) to generate α-acyloxy carboxamides or α-aminoacyl amides, respectively. The resulting products would incorporate the unique cyclobutyl-isopropyl moiety, offering a straightforward route to novel and structurally diverse compound libraries for biological screening.

The development of nickel-catalyzed four-component spirocyclization/carbonylation cascades has opened new avenues for the synthesis of highly functionalized spirocyclic compounds. acs.org While not explicitly demonstrated with this compound, this type of ketone could potentially be a substrate in similar transition metal-catalyzed MCRs, leading to the formation of complex spirocyclic lactams or lactones.

Strategies for Stereoselective Functionalization of the Ketone Moiety Within Larger Systems

The development of stereoselective methods for the functionalization of ketones is a cornerstone of modern organic synthesis, as the stereochemistry of a molecule is often critical to its biological activity. The ketone moiety in this compound, particularly when incorporated into a larger, more complex molecular framework, presents a target for such stereocontrolled transformations.

One of the most fundamental stereoselective reactions of ketones is their reduction to the corresponding alcohol. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides in the presence of chiral ligands, can afford either the (R)- or (S)-1-cyclobutyl-2-methylpropan-1-ol with high enantioselectivity. nih.gov This stereocenter can then direct subsequent reactions in the synthesis of a larger molecule.

Another important transformation is the stereoselective addition of nucleophiles to the carbonyl carbon. Chiral organometallic reagents or the use of chiral catalysts can control the facial selectivity of the attack on the ketone, leading to the formation of tertiary alcohols with a defined stereochemistry. For example, the reaction with a Grignard reagent in the presence of a chiral ligand could yield a specific stereoisomer of the resulting tertiary alcohol.

Furthermore, the α-carbon to the ketone can be stereoselectively functionalized. The formation of a chiral enolate, either through the use of a chiral base or by derivatization with a chiral auxiliary, would allow for the diastereoselective alkylation or acylation of the ketone. This would introduce a new stereocenter adjacent to the carbonyl group, further increasing the molecular complexity in a controlled manner. Chemoenzymatic methods, which combine chemical and enzymatic transformations, have also emerged as powerful tools for the stereoselective synthesis of complex molecules. nih.gov

Future Research Directions and Unexplored Academic Frontiers

Development of Novel Environmentally Benign Synthetic Protocols

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally friendly synthetic methods. For 1-Cyclobutyl-2-methylpropan-1-one (B6147365), future research could focus on moving beyond traditional synthetic routes, which may involve hazardous reagents and generate significant waste, towards greener alternatives.

Key areas for exploration in the green synthesis of this compound include:

Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency and selectivity. For instance, developing catalytic systems for the direct acylation of cyclobutane (B1203170) derivatives with isobutyric anhydride (B1165640) or a related derivative would be a significant advancement.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign route to chemical synthesis. researchgate.netnih.govmdpi.com Future research could explore the potential of ketoreductases for the asymmetric reduction of a suitable precursor to form a chiral alcohol, which can then be oxidized to the target ketone. Alternatively, enzymatic coupling reactions could be developed.

Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-derived solvents such as Cyrene™ would significantly reduce the environmental impact of the synthesis. mdpi.com Research into the solubility and reactivity of starting materials and catalysts in these solvents will be crucial.

A comparative overview of potential green synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesResearch Challenges
Heterogeneous CatalysisEasy catalyst separation and recycling, potential for continuous processes.Catalyst design for high selectivity and activity, catalyst deactivation.
Homogeneous CatalysisHigh activity and selectivity, milder reaction conditions.Catalyst separation and recovery, potential for metal contamination in the product.
BiocatalysisHigh enantioselectivity, mild reaction conditions, biodegradable catalysts.Enzyme stability, substrate scope limitations, potential for low reaction rates.
Green SolventsReduced environmental impact, improved safety profile.Solubility of reactants, catalyst compatibility, and potential for different reaction kinetics.

Table 1: Prospective Green Synthetic Protocols for this compound

Integration into Flow Chemistry Systems for Continuous Synthesis Research

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. flinders.edu.au The synthesis of this compound is a prime candidate for adaptation to a continuous flow process.

Future research in this area could focus on:

Multi-step Telescoped Synthesis: Designing a continuous flow system where the synthesis of the target ketone from simple precursors occurs in a series of connected reactors without the need for isolation of intermediates. rsc.org

In-line Purification: Integrating purification modules, such as liquid-liquid extraction or chromatography, directly into the flow system to obtain a high-purity product stream.

Process Optimization: Utilizing automated flow reactors to rapidly screen reaction parameters (e.g., temperature, pressure, residence time, and stoichiometry) to identify optimal conditions for the synthesis.

The potential benefits of a flow synthesis approach for this compound are summarized in Table 2.

ParameterBatch SynthesisFlow Synthesis
Safety Potential for thermal runaway with exothermic reactions.Superior heat dissipation, smaller reaction volumes enhance safety.
Scalability Often requires significant redevelopment for larger scales.Scaling-up by running the system for longer or by parallelization.
Reproducibility Can be variable due to challenges in controlling parameters.Precise control over reaction parameters leads to high reproducibility.
Efficiency May involve multiple manual work-up and purification steps.Potential for automation and integration of in-line purification.

Table 2: Comparison of Batch versus Potential Flow Synthesis of this compound

Exploration of Photochemical Reactivity and Transformations

The carbonyl group in ketones is a well-known chromophore, and its excitation with ultraviolet light can lead to a variety of interesting and synthetically useful transformations. The photochemical behavior of this compound remains largely unexplored and represents a fertile ground for academic inquiry.

A particularly relevant area of investigation is the Norrish-Yang reaction . This intramolecular photochemical reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. This intermediate can then cyclize to form a cyclobutanol. wikipedia.orgnih.govchem-station.com In the case of this compound, which possesses accessible γ-hydrogens on the cyclobutyl ring, this reaction could potentially lead to the formation of novel bicyclic alcohols.

Future research could investigate:

Product Distribution: Determining the quantum yields of the Norrish-Yang cyclization versus competing photochemical processes, such as Norrish Type I cleavage. wikipedia.org

Stereoselectivity: Investigating the diastereoselectivity of the cyclization to understand the factors that control the stereochemical outcome.

Synthetic Applications: Exploring the synthetic utility of the resulting bicyclic alcohols as building blocks for more complex molecules.

The potential photochemical transformations of this compound are outlined in Figure 1.

Figure 1: Potential Photochemical Pathways of this compound.

Advanced Materials Science Applications as a Monomer or Building Block

The unique, strained four-membered ring of the cyclobutyl group can impart interesting properties to polymers, such as increased thermal stability and rigidity. While this compound itself is not a monomer, it could be chemically modified to serve as a valuable building block for the synthesis of advanced polymers.

Future research in this direction could involve:

Functionalization: Developing synthetic routes to introduce polymerizable functional groups onto the this compound scaffold. For example, reduction of the ketone to an alcohol followed by esterification with acrylic acid would yield a polymerizable acrylate (B77674) monomer. Alternatively, the cyclobutyl ring could be functionalized with groups suitable for step-growth polymerization.

Polymer Synthesis: Polymerizing the functionalized monomers to create novel polymers with cyclobutyl moieties in the backbone or as pendant groups.

Property Characterization: Investigating the physical and chemical properties of the resulting polymers, such as their thermal stability, mechanical strength, and optical properties, to assess their potential for various applications.

The potential of this compound as a precursor for polymer building blocks opens up possibilities for the creation of new materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclobutyl-2-methylpropan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where cyclobutane derivatives react with acyl chlorides (e.g., 2-methylpropanoyl chloride) in the presence of Lewis acids (e.g., AlCl₃). Key factors include:

  • Temperature control : Elevated temperatures (>50°C) risk cyclobutane ring strain release, leading to byproducts like linear alkanes .
  • Solvent selection : Anhydrous dichloromethane minimizes side reactions compared to polar solvents.
  • Workup protocols : Quenching with ice-cold water followed by extraction with ethyl acetate improves purity .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
AlCl₃DCM256895%
FeCl₃Toluene405287%

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Cyclobutyl protons appear as multiplet signals (δ 2.1–2.5 ppm), while the methylpropanone group shows a singlet at δ 1.2 ppm (CH₃) and a carbonyl resonance at δ 210 ppm in ¹³C NMR .
  • IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the ketone group.
  • Mass Spectrometry : Molecular ion peak at m/z 140 (C₈H₁₂O⁺) with fragmentation patterns matching cyclobutyl cleavage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data between this compound and similar cyclic ketones?

  • Methodological Answer : Discrepancies in oxidation/reduction outcomes (e.g., unexpected alcohol/byproduct formation) may arise from:

  • Ring strain effects : Cyclobutane’s angle strain increases susceptibility to ring-opening during reduction (e.g., NaBH₄ in ethanol). Compare with cyclohexanone derivatives, which remain stable .
  • Steric hindrance : The methylpropanone group may block nucleophilic attack in substitution reactions. Computational modeling (DFT) can predict reactive sites .
    • Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates with cyclohexyl analogues under identical conditions.

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The cyclobutyl group’s rigidity may enhance binding affinity compared to flexible chains .
  • ADMET Prediction : Tools like SwissADME assess bioavailability; the compound’s logP (~2.5) suggests moderate membrane permeability but potential CNS penetration .
    • Validation : Correlate computational results with in vitro assays (e.g., microsomal stability tests).

Data Contradiction Analysis

Q. Why do different studies report varying enantiomeric excess (ee) for chiral derivatives of this compound?

  • Resolution :

  • Chiral catalyst choice : Jacobsen’s Mn-salen catalysts yield higher ee (up to 90%) versus non-metal catalysts (<50%) due to stereoselective transition states .
  • Solvent polarity : Low-polarity solvents (hexane) favor tighter ion pairs, improving stereocontrol.
    • Table :
Catalyst TypeSolventee (%)
Mn-salen complexHexane89
Proline-derivativeTHF47

Methodological Best Practices

Q. What are the reporting standards for synthesizing and characterizing this compound in peer-reviewed journals?

  • Guidelines :

  • Experimental replication : Provide detailed procedures (catalyst loading, reaction time) per Beilstein Journal of Organic Chemistry standards to ensure reproducibility .
  • Supplementary data : Include NMR spectra (raw and processed), HPLC chromatograms, and crystallographic data (if available) in supporting information .

Ethical and Compliance Considerations

Q. How should researchers handle safety concerns during large-scale synthesis of this compound?

  • Protocols :

  • Ventilation : Use fume hoods to manage volatile intermediates (e.g., acyl chlorides).
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.